
3,6-Bis(trifluoromethyl)benzene-1,2-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(trifluoromethyl)benzene-1,2-dicarboxamide is an organic compound characterized by the presence of two trifluoromethyl groups and two carboxamide groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the regioselective metalation of 1,3-Bis(trifluoromethyl)benzene followed by subsequent carboxylation to yield the desired product . The reaction conditions often include the use of strong bases such as lithium diisopropylamide (LDA) and carbon dioxide as the carboxylating agent.
Industrial Production Methods
Industrial production methods for 3,6-Bis(trifluoromethyl)benzene-1,2-dicarboxamide may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(trifluoromethyl)benzene-1,2-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as halogens for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Trifluoromethylbenzoic acids.
Reduction: Trifluoromethylbenzylamines.
Substitution: Halogenated trifluoromethylbenzene derivatives.
Scientific Research Applications
3,6-Bis(trifluoromethyl)benzene-1,2-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3,6-Bis(trifluoromethyl)benzene-1,2-dicarboxamide involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The carboxamide groups can form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions. These interactions can lead to various biological effects, including antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(trifluoromethyl)benzene: A related compound with two trifluoromethyl groups but lacking the carboxamide groups.
2,6-Bis(trifluoromethyl)benzoic acid: Contains carboxylic acid groups instead of carboxamide groups.
4’-Nitro-3’-(trifluoromethyl)acetanilide: Contains a nitro group and an acetanilide moiety in addition to the trifluoromethyl group.
Uniqueness
3,6-Bis(trifluoromethyl)benzene-1,2-dicarboxamide is unique due to the presence of both trifluoromethyl and carboxamide groups on the benzene ring
Properties
CAS No. |
64219-33-6 |
|---|---|
Molecular Formula |
C10H6F6N2O2 |
Molecular Weight |
300.16 g/mol |
IUPAC Name |
3,6-bis(trifluoromethyl)benzene-1,2-dicarboxamide |
InChI |
InChI=1S/C10H6F6N2O2/c11-9(12,13)3-1-2-4(10(14,15)16)6(8(18)20)5(3)7(17)19/h1-2H,(H2,17,19)(H2,18,20) |
InChI Key |
GECQCTMLRDRCBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(=O)N)C(=O)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


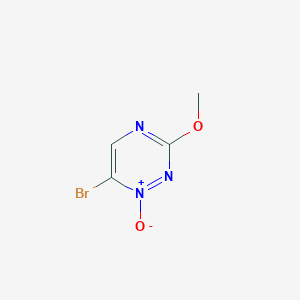
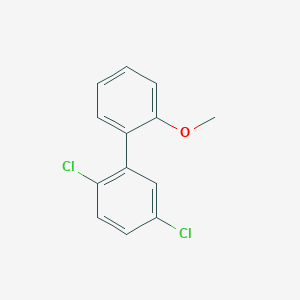

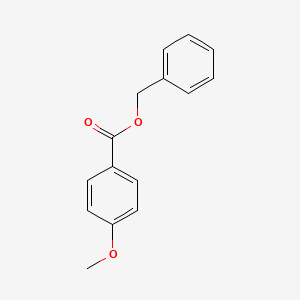
![1,1'-Disulfanediylbis[3-(chloromethyl)-2,4,6-trimethylbenzene]](/img/structure/B14496039.png)

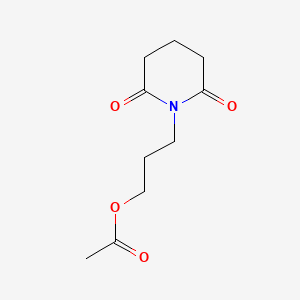
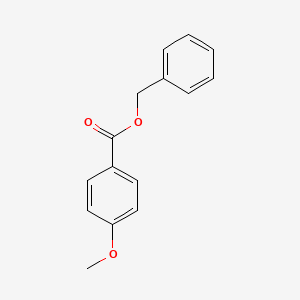
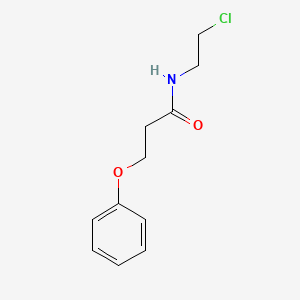

![4-[[4-(4-Carboxyanilino)-6-(diethylamino)-1,3,5-triazin-2-yl]amino]benzoic acid](/img/structure/B14496101.png)
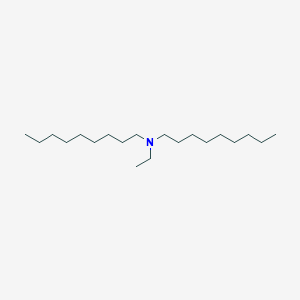

![3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14496120.png)
